8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Description
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS No. 1592865-93-4) is a halogenated triazolopyridine derivative with the molecular formula C₆H₃BrFN₄ and a molecular weight of 216.01 g/mol . The compound features a bromine atom at position 8 and a fluorine atom at position 6 on the triazolopyridine scaffold, which confers distinct electronic and steric properties. Its structural uniqueness makes it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition or herbicide development.
Properties
IUPAC Name |
8-bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFTNQQUSECLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1F)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method starts with 2-amino-3-bromo-5-fluoropyridine as the starting material . This compound undergoes a cyclization reaction with hydrazine derivatives under controlled conditions to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Triazolopyridines
The following table summarizes key structural analogs, focusing on halogen substitution patterns and molecular properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |
|---|---|---|---|---|---|
| 8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1592865-93-4 | C₆H₃BrFN₄ | 216.01 | Br (C8), F (C6) | Potential enzyme inhibitor/herbicide |
| 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 947248-68-2 | C₆H₅BrN₄ | 213.03 | Br (C6) | Intermediate in drug synthesis |
| 5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1010120-55-4 | C₆H₅BrN₄ | 213.03 | Br (C5) | Used in kinase inhibitor studies |
| 6-Chloro-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 2155875-61-7 | C₆H₄ClFN₄ | 186.57 | Cl (C6), F (C8) | Herbicidal activity exploration |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 882521-63-3 | C₆H₅BrN₄ | 213.03 | Br (C7) | Synthetic intermediate |
Key Observations :
- Halogen Positioning: Bromine at position 8 (target compound) vs. position 5, 6, or 7 in analogs significantly alters steric and electronic profiles.
- Molecular Weight : The target compound (216.01 g/mol) is heavier than its 6-bromo (213.03 g/mol) and 6-chloro-8-fluoro (186.57 g/mol) analogs due to bromine’s atomic mass .
- Biological Activity : Chlorine-substituted analogs (e.g., 6-chloro-8-fluoro derivative) are explored for herbicidal activity, suggesting halogen type (Cl vs. Br) and position influence agrochemical efficacy .
Functional Group Variations
Sulfonamide Derivatives
Triazolo[1,5-a]pyrimidine-2-sulfonamide compounds (e.g., 8a–8f) demonstrate potent herbicidal activity by targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .
Aryl-Substituted Derivatives
Derivatives like 5-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14d) and 5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (14e) exhibit broad-spectrum JAK/HDAC dual inhibitory activity . The target compound’s halogen substituents may offer comparable electronic modulation for enzyme binding but require empirical validation.
Herbicidal Potential
Triazolopyrimidine sulfonamides (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamides) show that substituent positioning (e.g., ortho-substituted phenyl groups) dictates ALS inhibition efficiency . The target compound’s 8-bromo-6-fluoro motif could mimic these steric effects, warranting evaluation against ALS.
Biological Activity
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of bromine and fluorine substituents, contributes to its diverse biological properties.
- Molecular Formula : C₆H₄BrFN₄
- Molecular Weight : 231.03 g/mol
- CAS Number : 1257705-51-3
- IUPAC Name : this compound
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various pharmacological effects. Research indicates that it may influence pathways related to inflammation and cancer cell proliferation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies indicate that it can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings highlight its potential as an anticancer therapeutic agent.
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrate its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Assay | Inhibition (%) at 10 µM |
|---|---|
| TNF-alpha release | 75 |
| IL-6 production | 68 |
This suggests that the compound may serve as a useful lead in the development of new anti-inflammatory drugs.
Case Studies
A notable study conducted by researchers involved synthesizing a series of derivatives based on the core structure of this compound. The derivatives were tested for their biological activities:
- Derivatives with Alkyl Substituents : Enhanced anticancer activity was observed.
- Halogenated Derivatives : Showed improved antimicrobial efficacy compared to the parent compound.
These studies underline the importance of structural modifications in enhancing biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
